molecular formula C11H12N2O2 B14873983 3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile

3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile

Cat. No.: B14873983
M. Wt: 204.22 g/mol
InChI Key: BQNMRGINSVCGIJ-UHFFFAOYSA-N
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Description

3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of an oxetane ring, a nitrile group, and an isonicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile involves several steps. One common synthetic route starts with the preparation of 3-methyloxetan-3-yl methanol. This intermediate is then reacted with isonicotinonitrile under specific conditions to form the desired compound . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, potentially inhibiting their activity. The oxetane ring may also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile include:

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3-methyloxetan-3-yl)methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(6-14-7-11)8-15-10-5-13-3-2-9(10)4-12/h2-3,5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNMRGINSVCGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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